Nickel dichloride hexahydrate

概要

説明

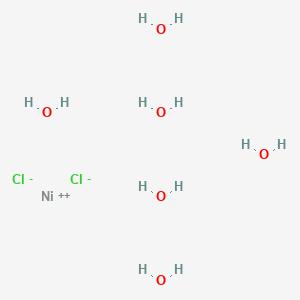

Nickel dichloride hexahydrate, also known as nickel(II) chloride hexahydrate, is a chemical compound with the formula NiCl₂·6H₂O. It appears as green crystals and is highly soluble in water. This compound is a significant source of nickel ions in various chemical processes and is widely used in both laboratory and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions: Nickel dichloride hexahydrate can be synthesized by dissolving nickel metal or nickel oxide in hydrochloric acid, followed by crystallization from the solution. The reaction is typically carried out at room temperature, and the resulting solution is allowed to evaporate slowly to form green crystals of this compound .

Industrial Production Methods: In industrial settings, this compound is produced by reacting nickel metal with chlorine gas at elevated temperatures. The resulting anhydrous nickel dichloride is then dissolved in water to form the hexahydrate. This method ensures high purity and is suitable for large-scale production .

化学反応の分析

Coordination Complex Formation

The hexahydrate readily undergoes ligand substitution due to the displaceability of its aquo ligands. Notable complexes formed include:

Key Reactions :

-

Ammonia Coordination :

Further ammoniation yields [Ni(NH₃)₆]Cl₂ . -

Organophosphine Complexes :

Reaction with dppe (1,2-bis(diphenylphosphino)ethane) forms diamagnetic NiCl₂(dppe), highlighting Ni²⁺'s adaptability to different ligand fields .

Alkene Reduction

In EtOH/PEG-400 with NaBH₄, NiCl₂·6H₂O generates Ni(0) nanoparticles (NPs) in situ, enabling efficient alkene hydrogenation :

-

Reaction : Styrene → Ethylbenzene (95% yield)

-

Catalyst Characterization :

Reusability : The catalyst retains 80% activity after three cycles, though aggregation reduces efficiency .

Reduction to Metallic Nickel

Hydrogen gas reduces NiCl₂·6H₂O to elemental nickel:

.

Oxidation and Decomposition

Thermal decomposition under air yields nickel(II) oxide:

.

Hydrolysis

Aqueous solutions are acidic (pH ≈ 4) due to Ni²⁺ hydrolysis:

.

Hydroxide Precipitation

Alkali addition precipitates nickel hydroxide:

.

Industrial and Synthetic Utility

科学的研究の応用

Industrial Applications

Electroplating and Metal Finishing

Nickel chloride hexahydrate is extensively used in electroplating processes to deposit nickel onto metal surfaces. It serves as a source of nickel ions in plating baths, contributing to corrosion resistance and enhancing the aesthetic appearance of finished products. The compound is often utilized in:

- Nickel Plating : Provides a protective layer on metals.

- Electroless Plating : Facilitates the deposition of nickel without an external electric current.

- Anode Activator : Enhances the efficiency of nickel plating processes.

Table 1: Electroplating Applications of NiCl₂·6H₂O

| Application Type | Description |

|---|---|

| Nickel Plating | Protective coating for metals |

| Electroless Plating | Nickel deposition without electricity |

| Anode Activator | Improves plating efficiency |

Catalytic Applications

Nickel dichloride hexahydrate acts as a catalyst in various chemical reactions, particularly in organic synthesis. Its role includes:

- Catalyst in Organic Reactions : Used in the synthesis of pharmaceuticals and petrochemicals.

- Production of Dialkyl Arylphosphonates : Serves as a catalyst for specific organic reactions.

Case Study: Catalytic Behavior in Organic Synthesis

Recent studies have demonstrated the effectiveness of NiCl₂·6H₂O in catalyzing reactions involving carbon-carbon bond formation, showcasing its utility in creating complex organic molecules .

Biological and Environmental Research

In biological research, nickel chloride serves as a source of nickel ions for various applications:

- Cell Culture Studies : Used to investigate the effects of nickel on cellular processes.

- Toxicological Studies : Assessed for its genotoxicity and cytotoxicity in laboratory settings .

Table 2: Biological Applications of NiCl₂·6H₂O

| Application Type | Description |

|---|---|

| Cell Culture | Source of nickel ions |

| Toxicological Studies | Evaluates cellular toxicity |

Chemical Manufacturing

Nickel chloride hexahydrate is also employed in the production of other chemicals and materials:

- Production of Nickel Salts : Acts as a precursor for various nickel compounds.

- Glass and Ceramics Coloring : Utilized as a coloring agent to produce specific hues in glass and ceramic products .

Laboratory Research

In laboratory settings, NiCl₂·6H₂O is frequently used as a reagent:

- Synthesis Reactions : Acts as a source of nickel ions for various chemical reactions.

- Research Applications : Involved in studies related to coordination chemistry and material science .

Safety and Toxicology Considerations

While this compound has numerous applications, it is essential to acknowledge its potential health risks. Exposure can lead to allergic reactions and other health issues if not handled properly. Safety measures should be implemented when working with this compound to mitigate risks associated with its toxicity .

作用機序

Nickel dichloride hexahydrate exerts its effects primarily through the release of nickel ions (Ni²⁺). These ions can interact with various molecular targets, including enzymes and proteins, altering their structure and function. Nickel ions can also block calcium channels, affecting cellular signaling pathways . Additionally, nickel ions are known to induce oxidative stress and DNA damage, contributing to their toxic and carcinogenic effects .

類似化合物との比較

Nickel dichloride hexahydrate can be compared with other nickel halides and similar compounds:

Nickel(II) fluoride (NiF₂): Less soluble in water and used in different industrial applications.

Nickel(II) bromide (NiBr₂): Similar in reactivity but used in specific organic synthesis reactions.

Nickel(II) iodide (NiI₂): Less common and used in specialized chemical processes.

Uniqueness: this compound is unique due to its high solubility in water, making it an excellent source of nickel ions for various applications. Its ability to form stable coordination complexes with a wide range of ligands also sets it apart from other nickel halides .

生物活性

Nickel dichloride hexahydrate (NiCl₂·6H₂O) is a compound that exhibits notable biological activity and toxicity. This article aims to provide a comprehensive overview of its biological effects, including its immunological, cytotoxic, and genotoxic properties, as well as its potential implications in human health.

Overview of this compound

This compound is a soluble form of nickel that can release nickel ions in biological systems. It is classified as a carcinogen and has been associated with various health risks, including respiratory issues, immunosuppression, and liver toxicity .

Immunological Effects

Research indicates that exposure to this compound can lead to significant immunological changes. A study on CD-1 mice demonstrated that inhalation of nickel chloride hexahydrate resulted in increased total spleen activity and specific activity, suggesting an immune response. However, these increases were within normal biological variability. The study identified a No Observed Adverse Effect Concentration (NOAEC) of 81 µg Ni/m³ for immunosuppressive effects .

Table 1: Immunological Effects of NiCl₂·6H₂O

| Endpoint | Effect Observed | Reference |

|---|---|---|

| Total Spleen Activity | Increased | |

| Specific Activity | Increased | |

| NOAEC for Immunosuppression | 81 µg Ni/m³ |

Cytotoxicity

This compound has been shown to induce cytotoxic effects in various cell types. In a study involving A549 lung cells, exposure to NiCl₂ at concentrations of 20 µM for 72 hours resulted in increased expression of pro-inflammatory cytokines (TNF-α, IL-1β) and induction of apoptosis through mitochondrial pathways. The compound activated several apoptotic markers, including increased levels of Bax and decreased levels of Bcl-2 .

Table 2: Cytotoxic Effects of NiCl₂·6H₂O

| Cell Type | Concentration | Duration | Key Findings | Reference |

|---|---|---|---|---|

| A549 Cells | 20 µM | 72 hours | Increased TNF-α, IL-1β; apoptosis markers |

Genotoxicity

The genotoxic potential of nickel compounds has been extensively studied. This compound has been implicated in DNA damage and cancer development. A study highlighted that water-insoluble forms of nickel are more potent carcinogens compared to soluble forms like NiCl₂. The compound has been shown to enter cells via phagocytosis and can persist in the nucleus, leading to increased tumor formation risk .

Table 3: Genotoxic Effects of NiCl₂·6H₂O

Case Studies

Several case studies have documented the adverse health effects associated with nickel exposure:

- Occupational Exposure : Workers in industries using nickel compounds have reported respiratory issues and skin sensitization due to prolonged exposure to nickel dichloride.

- Animal Studies : Long-term inhalation studies in rodents have shown increased lung weights and macrophage accumulation in alveolar spaces following exposure to nickel compounds .

特性

IUPAC Name |

nickel(2+);dichloride;hexahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Ni.6H2O/h2*1H;;6*1H2/q;;+2;;;;;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAIZPRYFQUWUBN-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Cl-].[Cl-].[Ni+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H12NiO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7718-54-9 (Parent) | |

| Record name | Nickel chloride hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007791200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

237.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Nickel chloride (NiCl2), hexahydrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

7791-20-0 | |

| Record name | Nickel chloride hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007791200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nickel chloride (NiCl2), hexahydrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel chloride (NiCl2), hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICKEL CHLORIDE HEXAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8365BUD85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。